molecular formula C19H13BrFN3S B2686710 4-[(3-Bromobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1105211-52-6

4-[(3-Bromobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2686710
CAS No.: 1105211-52-6
M. Wt: 414.3
InChI Key: YIMWGPWOCIUDJQ-UHFFFAOYSA-N
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Description

4-[(3-Bromobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core substituted with a 3-bromobenzylthio group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable electrophiles.

    Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced to the pyrazolo[1,5-a]pyrazine core.

    Attachment of the 3-Bromobenzylthio Group: This is typically done through a thiol-ene reaction or a nucleophilic substitution reaction where a bromobenzyl halide reacts with a thiol group on the pyrazolo[1,5-a]pyrazine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are used under various conditions, including acidic, basic, and neutral environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups.

Scientific Research Applications

4-[(3-Bromobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Bromobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine
  • 4-[(3-Bromobenzyl)thio]-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine
  • 4-[(3-Bromobenzyl)thio]-2-(4-phenyl)pyrazolo[1,5-a]pyrazine

Uniqueness

4-[(3-Bromobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is unique due to the presence of both the 3-bromobenzylthio and 4-fluorophenyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-[(3-bromophenyl)methylsulfanyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN3S/c20-15-3-1-2-13(10-15)12-25-19-18-11-17(23-24(18)9-8-22-19)14-4-6-16(21)7-5-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMWGPWOCIUDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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